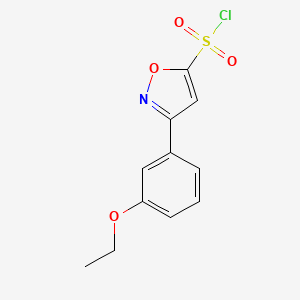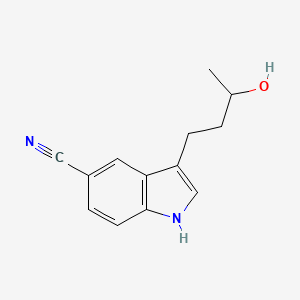![molecular formula C14H17NO B13207889 3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
3-Benzoyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the structure of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-Benzoyl-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired enantiomeric purity and yield.
Análisis De Reacciones Químicas
3-Benzoyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-Benzoyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . Additionally, it can affect neurotransmitter systems by blocking transporter proteins, thereby influencing dopamine and serotonin levels .
Comparación Con Compuestos Similares
3-Benzoyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
Benzoylecgonine: A major metabolite of cocaine, it shares structural similarities and is used in research related to drug metabolism and addiction.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound is used in organic synthesis and has applications in the pharmaceutical and agrochemical industries.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H17NO/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12/h1-5,11-13,15H,6-9H2 |
Clave InChI |
MSYRTJJNUYMMTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
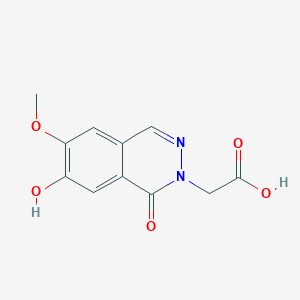
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

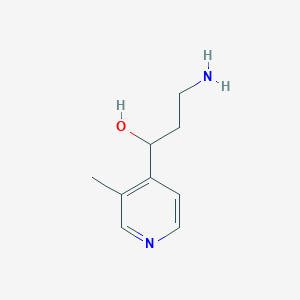
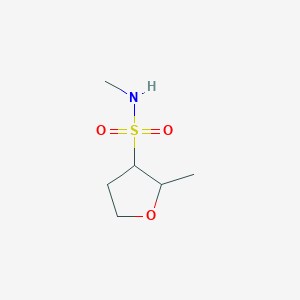
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
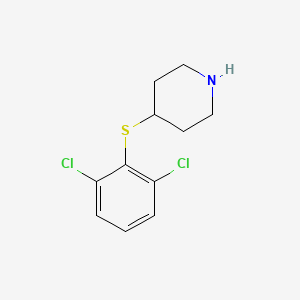

![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)

